molecular formula C21H19Cl2N3O2 B1665864 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-3-(morpholino)methylene-2H-1,4-benzodiazepin-2-one CAS No. 51823-78-0

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-3-(morpholino)methylene-2H-1,4-benzodiazepin-2-one

Cat. No. B1665864
CAS RN: 51823-78-0
M. Wt: 416.3 g/mol
InChI Key: BTGITORGBVFIHX-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AX-A411-BS is a CNS-active benzodiazepine with anxiolytic properties.

Scientific Research Applications

Solubility Studies

  • Solubility in Different Solvents: A study explored the solubility of various benzodiazepines, including 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-3-(morpholino)methylene-2H-1,4-benzodiazepin-2-one, in different solvents. It was found that the solubility increased with the addition of propane-1,2-diol, reaching maximum values in pure propane-1,2-diol. This research is valuable for understanding the solubility properties of the compound, which is crucial for its formulation and application in scientific research (Jouyban et al., 2010).

Synthesis and Structural Analysis

  • Carbon-14 Labeling: The compound has been synthesized with carbon-14 labeling, which is useful in metabolic studies and tracking the compound within biological systems. This labeling allows for more precise study of the compound's behavior in various environments (Kaegi & Burger, 1982).
  • Alkylation Studies: Research on the alkylation of benzodiazepines including this compound reveals insights into the chemical behavior and possible modifications of the compound. This knowledge aids in the development of derivatives with potentially different or improved properties (Pavlovsky et al., 2009).
  • New Synthesis Methods: The development of new methods for synthesizing benzodiazepine derivatives including this compound is of great scientific and practical interest. It aims at optimizing the production process for potential applications (Lyukshenko et al., 2019).

Chemical Reactions and Interactions

  • Mechanism of Alkaline Hydrolysis: A study focused on the mechanism of alkaline hydrolysis of diazepam, a related compound, can provide insights into the behavior of similar benzodiazepines under alkaline conditions. This is important for understanding the stability and decomposition of these compounds (Yang, 1998).
  • Reactions with Palladium(II) Complexes: Research into the reaction of benzodiazepines with palladium(II) complexes offers insight into the coordination chemistry of these compounds. This is significant for potential applications in material science and catalysis (Cusumano et al., 1991).

properties

CAS RN

51823-78-0

Product Name

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-3-(morpholino)methylene-2H-1,4-benzodiazepin-2-one

Molecular Formula

C21H19Cl2N3O2

Molecular Weight

416.3 g/mol

IUPAC Name

(3Z)-7-chloro-5-(2-chlorophenyl)-1-methyl-3-(morpholin-4-ylmethylidene)-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H19Cl2N3O2/c1-25-19-7-6-14(22)12-16(19)20(15-4-2-3-5-17(15)23)24-18(21(25)27)13-26-8-10-28-11-9-26/h2-7,12-13H,8-11H2,1H3/b18-13-

InChI Key

BTGITORGBVFIHX-AQTBWJFISA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N/C(=C\N3CCOCC3)/C1=O)C4=CC=CC=C4Cl

SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(=CN3CCOCC3)C1=O)C4=CC=CC=C4Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(=CN3CCOCC3)C1=O)C4=CC=CC=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7 chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-3-(morpholino)methylene-2H-1,4-benzodiazepin-2-one
AX-A411-BS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-3-(morpholino)methylene-2H-1,4-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-3-(morpholino)methylene-2H-1,4-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.